An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole
This document provides a comprehensive technical overview of a robust and validated synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole. As a pivotal building block in medicinal chemistry and agrochemical development, understanding its synthesis is critical for researchers and drug development professionals.[1] This guide moves beyond a simple recitation of steps, delving into the mechanistic rationale, process validation, and practical considerations essential for successful and reproducible synthesis.
Introduction and Strategic Overview
3-Bromo-5-(N-Boc)aminomethylisoxazole (CAS: 154016-57-6) is a disubstituted isoxazole derivative.[2][3] The molecule incorporates three key features: the isoxazole heterocycle, a versatile bromine handle for cross-coupling reactions, and a Boc-protected primary amine, which is essential for subsequent peptide chemistry or controlled deprotection and functionalization. Its utility lies in its capacity to serve as a versatile intermediate for constructing more complex molecular architectures.[1]
| Property | Value |
| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2] |
| CAS Number | 154016-57-6, 903131-45-3[2] |
| Molecular Formula | C₉H₁₃BrN₂O₃[2] |
| Molecular Weight | 277.11 g/mol [2] |
| Appearance | Typically a solid |
The synthetic strategy detailed herein is designed around a convergent and logical sequence, beginning with the formation of the isoxazole core, followed by functional group manipulation and final protection. This approach ensures high regioselectivity and provides practical isolation points for intermediates.
Retrosynthetic Analysis and Pathway Design
A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole reveals a clear and achievable pathway from simple precursors.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies two primary starting materials: Propargyl Alcohol and Dibromoformaldoxime . The core strategy involves a [3+2] cycloaddition to construct the 3-bromoisoxazole ring with a hydroxymethyl group at the 5-position. This intermediate then undergoes functional group interconversion to introduce the amine, which is subsequently protected.
Detailed Synthetic Pathway and Mechanistic Insights
The forward synthesis is executed in a four-step sequence. Each step has been optimized for yield, purity, and scalability.
Caption: Overall four-step synthetic pathway.
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Principle: The cornerstone of this synthesis is the highly regioselective 1,3-dipolar cycloaddition reaction between an alkyne and a nitrile oxide generated in situ.[4] The use of dibromoformaldoxime as the nitrile oxide precursor directly installs the bromine atom at the 3-position of the isoxazole ring.[5] The reaction with propargyl alcohol selectively yields the 3,5-disubstituted isomer due to electronic and steric factors governing the cycloaddition.[5]
-
Experimental Protocol:
-
To a stirred mixture of 3-butyn-2-ol (propargyl alcohol, 1.0 eq) and potassium bicarbonate (1.5 eq) in ethyl acetate and a small amount of water (e.g., 100:1 v/v), add dibromoformaldoxime (1.0 eq) portion-wise at room temperature.[5]
-
Causality: The bicarbonate base is crucial for the in situ generation of the nitrile oxide from the dibromoformaldoxime via dehydrohalogenation. Water facilitates the dissolution of the base.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 12-24 hours).
-
Work-up: Filter the reaction mixture to remove inorganic salts. Wash the organic phase with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can often be used directly or purified further by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
-
-
Principle: To facilitate nucleophilic substitution, the primary alcohol of the intermediate must be converted into a more effective leaving group. Chlorination using thionyl chloride (SOCl₂) is a standard and highly efficient method for this transformation, proceeding via a chlorosulfite ester intermediate.
-
Experimental Protocol:
-
Dissolve 3-bromo-5-(hydroxymethyl)isoxazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution. A small amount of a base like pyridine can be used to scavenge the HCl byproduct, though it is not always necessary.
-
Causality: The reaction is performed at 0 °C to control the exothermic reaction and minimize side-product formation. Anhydrous conditions are critical as thionyl chloride reacts violently with water.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution. Extract the product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. This intermediate is often used without further purification due to its potential lachrymatory nature.
-
-
Principle: With an activated chloromethyl group in place, the primary amine can be introduced via nucleophilic substitution. Several methods exist, but a common and clean approach is to use a protected nitrogen source like potassium phthalimide (the Gabriel synthesis) to avoid over-alkylation, followed by deprotection. Direct amination with ammonia is also feasible but can be harder to control.
-
Experimental Protocol (Gabriel Synthesis Route):
-
Dissolve 3-bromo-5-(chloromethyl)isoxazole (1.0 eq) in a polar aprotic solvent like DMF.
-
Add potassium phthalimide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until TLC indicates completion.
-
Work-up: Pour the reaction mixture into water to precipitate the phthalimide-protected intermediate. Filter, wash with water, and dry the solid.
-
Deprotection: Resuspend the intermediate in ethanol and add hydrazine hydrate (1.5-2.0 eq). Reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool the mixture, filter off the precipitate, and concentrate the filtrate. The residue contains the desired primary amine, which can be purified by acid-base extraction or column chromatography.
-
-
Principle: The final step involves the protection of the primary amine as a tert-butoxycarbonyl (Boc) carbamate. This is a standard and robust transformation that renders the amine nucleophilicity inert for future synthetic steps.[6] The reaction proceeds via the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6][7] A mild base is used to neutralize the protonated amine, driving the reaction to completion.[8]
Caption: Standard workflow for the N-Boc protection step.
-
Experimental Protocol:
-
Dissolve 3-bromo-5-(aminomethyl)isoxazole (1.0 eq) in a suitable solvent like DCM or THF.
-
Add a base, such as triethylamine (TEA, 1.5 eq) or aqueous sodium bicarbonate, to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in the reaction solvent. A slight excess ensures complete conversion.
-
Causality: The base deprotonates the ammonium salt formed after the initial nucleophilic attack, regenerating the free amine which can then react further, ensuring the reaction proceeds smoothly.
-
Stir the reaction at room temperature for 2-12 hours. Monitor for the disappearance of the starting material and the appearance of a less polar product spot by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product is typically a solid or oil and can be purified by column chromatography on silica gel (eluting with ethyl acetate/hexanes) or by recrystallization to yield the final product, 3-Bromo-5-(N-Boc)aminomethylisoxazole, with high purity.
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Summary of Intermediates and Expected Yields
| Step | Product | Mol. Weight ( g/mol ) | Typical Yield |
| 1 | 3-Bromo-5-(hydroxymethyl)isoxazole | 178.00 | 75-85% |
| 2 | 3-Bromo-5-(chloromethyl)isoxazole | 196.44 | >90% (often crude) |
| 3 | 3-Bromo-5-(aminomethyl)isoxazole | 177.02 | 60-75% (over 2 steps) |
| 4 | 3-Bromo-5-(N-Boc)aminomethylisoxazole | 277.11 | 90-98% |
Conclusion
The synthetic pathway presented provides a reliable and well-documented route to 3-Bromo-5-(N-Boc)aminomethylisoxazole. By understanding the causal relationships behind each step—from the regioselectivity of the initial cycloaddition to the necessity of functional group activation and the mechanism of amine protection—researchers can confidently execute and troubleshoot this synthesis. This guide serves as a foundational document for the production of a key intermediate poised for elaboration into novel chemical entities for pharmaceutical and agrochemical discovery.
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3-BROMO-5-(N-BOC)AMINOMETHYLISOXAZOLE | lookchem . LookChem. Available at: [Link]
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3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 . PubChem. Available at: [Link]
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . ResearchGate. Available at: [Link]
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Boc-Protected Amino Groups . Organic Chemistry Portal. Available at: [Link]
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Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines . ACS Publications. Available at: [Link]
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Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area . ACS Publications. Available at: [Link]
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Amine Protection and Deprotection . Master Organic Chemistry. Available at: [Link]
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3-BROMO-5-AMINOMETHYLISOXAZOLE . Anbu Chem. Available at: [Link]
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New Synthetic Method for 3,5-Disubstituted Isoxazole . wjyt.scichina.com. Available at: [Link]
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Synthesis of N-BOC amines by various routes . ResearchGate. Available at: [Link]
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